molecular formula C6H3ClFNO B12640221 5-Chloro-6-fluoropicolinaldehyde

5-Chloro-6-fluoropicolinaldehyde

Cat. No.: B12640221
M. Wt: 159.54 g/mol
InChI Key: CETBYZPUSFOLRV-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, making it a halogenated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the chlorination and fluorination of 2-picolinaldehyde. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: For industrial-scale production, the process is optimized to achieve high yields and purity. This involves the use of continuous flow reactors where the reactants are introduced in a controlled manner, and the reaction conditions are precisely monitored. The use of catalysts and solvents that facilitate the halogenation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include halogenated alcohols, carboxylic acids, and substituted picolinaldehyde derivatives .

Scientific Research Applications

5-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-chloro-6-fluoropicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

  • 5-Chloro-2-fluoropyridine
  • 6-Chloro-2-fluoropyridine
  • 5-Bromo-6-fluoropicolinaldehyde

Comparison: Compared to its analogs, 5-chloro-6-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it particularly useful in certain synthetic applications and research studies .

Properties

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

IUPAC Name

5-chloro-6-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H

InChI Key

CETBYZPUSFOLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)F)Cl

Origin of Product

United States

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